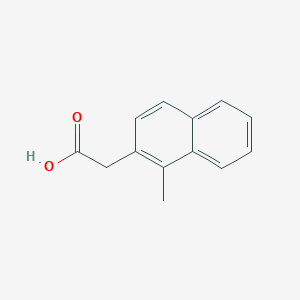

1-Methylnaphthalene-2-acetic acid

Description

Contextual Significance of Naphthalene-Derived Carboxylic Acids in Chemical Biology

Naphthalene-derived carboxylic acids, a class of organic compounds featuring a naphthalene (B1677914) core structure with one or more carboxylic acid groups, hold considerable importance in the realm of chemical biology. Their structural framework allows for diverse chemical modifications, leading to a wide array of derivatives with varied biological activities.

One of the most well-known applications of naphthalene acetic acids is as synthetic auxins, a class of plant hormones that regulate various aspects of plant growth and development. mdpi.com For instance, 1-naphthaleneacetic acid (NAA) is widely used in agriculture to stimulate root formation in cuttings, prevent premature fruit drop, and improve crop quality. mdpi.comwikipedia.org The biological activity of these compounds is closely linked to their ability to mimic the natural auxin, indole-3-acetic acid (IAA). researchgate.net

Beyond their role as plant growth regulators, naphthalene-derived carboxylic acids and their derivatives have been investigated for a range of other biological properties. For example, Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a derivative of naphthaleneacetic acid. mdpi.comnih.gov This highlights the potential of the naphthalene scaffold in the design of therapeutically relevant molecules. Research has also explored their potential in areas such as cancer treatment and as ligands in the formation of metal complexes with unique structural and biological properties. nih.govsmolecule.com

Overview of Structural Classes within Naphthalene Acetic Acid Derivatives

The versatility of the naphthalene acetic acid structure gives rise to several distinct structural classes based on the substitution pattern on the naphthalene ring and modifications to the acetic acid side chain.

The primary classification is based on the position of the acetic acid group on the naphthalene ring, leading to two main isomers:

1-Naphthaleneacetic acid (α-naphthaleneacetic acid or NAA): The acetic acid group is attached to the C1 position of the naphthalene ring. mdpi.comnih.gov

2-Naphthaleneacetic acid (β-naphthaleneacetic acid): The acetic acid group is attached to the C2 position of the naphthalene ring. mdpi.comnih.gov

Further structural diversity is achieved through substitution on the naphthalene ring itself. These substitutions can include a variety of functional groups such as methyl, methoxy (B1213986), and halogen groups. For instance, the addition of a methyl group to the naphthalene ring of 1-naphthaleneacetic acid can result in several isomers, including the subject of this article, 1-Methylnaphthalene-2-acetic acid.

Modifications to the acetic acid side chain also contribute to the structural diversity of these compounds. This can involve esterification of the carboxylic acid, conversion to an amide, or the introduction of other functional groups.

Research Trajectories for Specific Naphthalene Acetic Acid Isomers

Research into specific isomers of naphthalene acetic acid has often been driven by the unique properties and potential applications of each compound.

1-Naphthaleneacetic acid (NAA) has been extensively studied for its role as a synthetic auxin. wikipedia.orgherts.ac.uk Research has focused on its effects on plant cell division, elongation, and differentiation. mdpi.com Its stability compared to natural auxins has made it a valuable tool in both agricultural and research settings. mdpi.com

2-Naphthaleneacetic acid , while also exhibiting auxin-like activity, is generally less potent than its 1-isomer. mdpi.com However, it has been identified as a key metabolite in the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627) by certain bacteria, highlighting its environmental relevance. mdpi.com

Substituted isomers , such as the methylated derivatives, have been investigated for a variety of purposes. For example, the toxicological profiles of 1-methylnaphthalene (B46632) and 2-methylnaphthalene have been studied to understand their health effects. epa.govnih.gov The synthesis and biological activities of various other derivatives continue to be an active area of research, with studies exploring their potential as anti-inflammatory agents and their interactions with biological systems. researchgate.net The specific focus on compounds like this compound aims to uncover novel properties and applications stemming from its unique substitution pattern.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-(1-methylnaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C13H12O2/c1-9-11(8-13(14)15)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

GSURLQOKWRJLPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)CC(=O)O |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of 1 Methylnaphthalene 2 Acetic Acid

Theoretical Frameworks for Conformational Studies

The conformation of 1-Methylnaphthalene-2-acetic acid is primarily dictated by the rotation around two key single bonds: the bond between the naphthalene (B1677914) C2 carbon and the methylene (B1212753) carbon of the acetic acid group, and the bond between the methylene carbon and the carboxyl carbon. The relative orientation of the acetic acid group with respect to the naphthalene ring is a critical factor.

Theoretical studies on related naphthaleneacetic acid compounds establish that the planarity of the naphthalene ring system is rigidly maintained. The primary conformational flexibility arises from the side chain. The orientation of this chain is governed by a delicate balance between steric hindrance—particularly from the adjacent methyl group at the C1 position—and electronic effects, such as conjugation and hyperconjugation. The carboxylic acid functional group itself has a preference for a planar geometry, but its orientation relative to the naphthalene ring can vary. These different spatial arrangements, or conformers, possess distinct energy levels, with lower-energy conformations being more populated at equilibrium.

Computational Chemistry Applications in Predicting Molecular Geometry

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for predicting the most stable three-dimensional structures of molecules. For compounds like this compound, these calculations can elucidate the preferred conformations and the energy barriers to rotation between them.

Studies on analogous molecules, such as the methyl ester of 1-naphthaleneacetic acid, have utilized DFT to optimize geometries and identify the most stable conformers. researchgate.net A similar approach for this compound would involve calculating the potential energy surface as a function of the key dihedral angles. The steric clash between the acetic acid side chain and the peri-hydrogen at the C8 position, as well as the adjacent methyl group at C1, would significantly influence the conformational landscape.

Computational analysis typically reveals that conformers minimizing steric repulsion are energetically favored. For instance, a conformation where the bulky carboxylic acid group is oriented away from the C1-methyl group would be predicted to be more stable. The rotational barrier between different conformers of similar naphthalene derivatives has been calculated to be in the range of 4-7 kcal/mol, suggesting that interconversion between conformers is rapid at room temperature in solution. researchgate.net

Table 2: Representative Data from a Hypothetical DFT Calculation on this compound Conformers

| Conformer | Dihedral Angle (C1-C2-CH₂-COOH) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Global Minimum) | ~90° | 0.00 | Acetic acid group is roughly perpendicular to the naphthalene plane, minimizing steric strain. |

| B | ~0° | +3.5 | Eclipsed conformation, showing steric repulsion with the C1-methyl group. |

| C | ~180° | +2.8 | Anti-conformation, potential interaction with the peri-hydrogen at C8. |

Note: This table is illustrative and represents the type of data generated from computational studies. Actual values would require specific calculations.

Chemical Reactivity and Derivatization Studies of 1 Methylnaphthalene 2 Acetic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization through nucleophilic acyl substitution and reduction reactions. While direct nucleophilic substitution on a carboxylic acid is challenging due to the hydroxyl group being a poor leaving group, its reactivity can be enhanced. openstax.org This is typically achieved by activating the carboxyl group, for instance, through protonation in the presence of a strong acid or by converting the -OH group into a better leaving group. openstax.org

Key reactions involving the carboxylic acid moiety of 1-Methylnaphthalene-2-acetic acid include:

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like H₂SO₄ or HCl) yields the corresponding ester. This process, known as Fischer esterification, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. openstax.org

Conversion to Acyl Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. openstax.org This transformation involves an intermediate acyl chlorosulfite, which is a superior leaving group compared to the hydroxyl group. openstax.orglibretexts.org The resulting 1-Methylnaphthalene-2-acetyl chloride is a valuable intermediate for synthesizing esters, amides, and other derivatives under milder conditions.

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction often requires a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond by activating the carboxyl group. openstax.orglibretexts.org Alternatively, the more reactive acyl chloride can readily react with a primary or secondary amine to produce the corresponding amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 2-(1-Methylnaphthalen-2-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. libretexts.org

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Esterification (Fischer) | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) or via Acyl Chloride | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Primary Alcohol |

Transformations Involving the Naphthalene (B1677914) Ring and Methyl Substituent

The naphthalene core and the attached methyl group also present opportunities for chemical modification, primarily through hydrogenation and oxidation reactions. These transformations can alter the aromaticity, planarity, and electronic properties of the molecule.

Hydrogenation of the Naphthalene Ring: The aromatic naphthalene system can be partially or fully reduced under catalytic hydrogenation conditions. Using catalysts like sulfided NiMo over an Al₂O₃-TiO₂ support, 1-methylnaphthalene (B46632) can be hydrogenated to form methyl-substituted tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene) derivatives. hacettepe.edu.tr The specific product distribution depends on reaction conditions such as temperature, pressure, and catalyst choice. hacettepe.edu.tr Theoretical calculations suggest that decahydronaphthalene (B1670005) is the most stable hydrogenation product, with tetralin being a significant intermediate. hacettepe.edu.tr

Oxidation of the Naphthalene Ring and Methyl Group: Oxidation reactions can target either the aromatic ring or the methyl substituent. Ozonolysis of methylnaphthalenes in acetic acid has been shown to primarily attack the aromatic ring, leading to peroxide products. researchgate.net However, under certain catalytic conditions, such as in the presence of cobalt diacetate, the reaction can be directed toward the oxidation of the alkyl group, potentially yielding 1-methylnaphthalene-2-carboxylic acid. researchgate.net The anaerobic degradation of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria proceeds via the formation of 2-naphthoic acid and its subsequently reduced derivatives, indicating a biological pathway for methyl group oxidation followed by ring reduction. researchgate.netnih.gov

Anaerobic Degradation and Ring Reduction: Studies on the anaerobic degradation of naphthalene and 2-methylnaphthalene have identified a common metabolic pathway involving 2-naphthoic acid as a central intermediate. researchgate.netresearchgate.net This intermediate undergoes sequential reduction of the ring system to form tetahydro-, octahydro-, and decahydro-2-naphthoic acids before the ring is cleaved. researchgate.netnih.gov This biological pathway highlights the susceptibility of the naphthalene ring to reduction.

| Transformation Type | Typical Reagents/Conditions | Potential Product(s) | Reference |

|---|---|---|---|

| Ring Hydrogenation | H₂, Sulfided NiMo/Al₂O₃-TiO₂ catalyst | Methyl-tetralin acetic acid, Methyl-decalin acetic acid | hacettepe.edu.tr |

| Ring Oxidation | Ozone (O₃) in Acetic Acid | Peroxides, Naphthoquinones | researchgate.net |

| Methyl Group Oxidation | O₃/Cobalt(II) acetate (B1210297) | 1-Methylnaphthalene-2-carboxylic acid | researchgate.net |

| Anaerobic Ring Reduction | Sulfate-reducing bacteria | Reduced naphthoic acid derivatives | researchgate.netnih.gov |

Synthesis of Novel Derivatives and Analogues for Academic Investigation

The reactivity of this compound allows it to be a versatile starting material for the synthesis of a wide array of novel derivatives and analogues for academic study. By combining the reactions of the carboxylic acid moiety with transformations of the naphthalene core, a library of compounds with systematically varied structures can be generated.

For example, the synthesis of various esters and amides can be explored to investigate how changes in the steric and electronic properties of the carboxylate-derived functional group affect biological activity. This is particularly relevant given that related naphthaleneacetic acids are known plant growth regulators. nih.gov The synthesis of ethyl 1-naphthylacetate (B1228651) via a modified Arndt-Eistert reaction is a well-established procedure that could be adapted for this compound. orgsyn.org

Furthermore, modifying the naphthalene ring system through hydrogenation would produce analogues with increased flexibility and a non-planar structure, such as:

1-Methyl-5,6,7,8-tetrahydronaphthalene-2-acetic acid

1-Methyldecahydronaphthalene-2-acetic acid

| Derivative Class | Example Structure Name | Synthetic Precursor(s) | Potential Area of Investigation |

|---|---|---|---|

| Ester | Ethyl 1-methylnaphthalene-2-acetate | This compound, Ethanol | Plant growth regulation, physicochemical properties |

| Amide | N-Benzyl-1-methylnaphthalene-2-acetamide | 1-Methylnaphthalene-2-acetyl chloride, Benzylamine | Biological activity screening |

| Hydrogenated Analogue | 1-Methyl-5,6,7,8-tetrahydronaphthalene-2-acetic acid | This compound, H₂/Catalyst | Structure-activity relationship (SAR) studies |

| Reduced Alcohol | 2-(1-Methylnaphthalen-2-yl)ethanol | This compound, LiAlH₄ | Intermediate for further synthesis |

Biochemical and Cellular Interactions of 1 Methylnaphthalene 2 Acetic Acid

Mechanisms of Action as a Phytohormone or Phytohormone Mimetic

1-Methylnaphthalene-2-acetic acid, a synthetic compound, exhibits properties that mimic natural plant hormones, specifically auxins. mdpi.comfrontiersin.org Like the endogenous auxin indole-3-acetic acid (IAA), it plays a significant role in various physiological and biochemical processes in plants. frontiersin.org Its stability, in contrast to the easily degradable IAA, makes it a valuable tool in agricultural and research settings for promoting cell division and expansion, inducing adventitious root formation, increasing fruit set, and preventing premature fruit drop. mdpi.comnih.gov

The action of synthetic auxins like 1-naphthaleneacetic acid (NAA), a closely related compound, is concentration-dependent. While lower concentrations stimulate rooting, higher concentrations can be inhibitory. nih.gov This dose-response relationship underscores the compound's powerful influence on plant development. The primary actions of these synthetic auxins include the activation of cell division and elongation, enhancement of photosynthesis, and regulation of RNA synthesis and membrane permeability. mdpi.com

Signaling Pathways and Molecular Transduction Events

The signaling pathways initiated by this compound and similar synthetic auxins involve complex interactions with other phytohormones. Auxin action is often intertwined with that of cytokinins, ethylene (B1197577), and jasmonates in regulating processes like adventitious root formation. nih.gov

Studies on the related compound NAA have revealed that its application can lead to changes in the expression of genes involved in various hormonal pathways. For instance, in tea cuttings, NAA treatment led to the upregulation of most brassinosteroid-related genes, while cytokinin-related genes were predominantly downregulated. nih.gov Furthermore, ethylene-related genes showed a more pronounced upregulation in certain types of cuttings, highlighting the crosstalk between auxin and ethylene signaling pathways. nih.gov

In some plant systems, the application of NAA has been shown to influence the expression of genes related to gibberellin (GA) metabolism. For example, in Arabidopsis, NAA treatment affected the expression of AtGA2ox2, a gene involved in GA deactivation, suggesting that auxin can act independently of DELLA proteins in regulating gibberellin levels. researchgate.net

Modulation of Gene Expression and Proteomic Responses in Model Systems

The application of this compound and its analogues triggers significant changes at the gene and protein levels. In tomato plants under cadmium stress, treatment with α-naphthaleneacetic acid (NAA) led to the differential expression of a large number of genes in the roots. mdpi.com Transcriptome analysis revealed that NAA specifically induced the expression of 1736 genes under these stress conditions. mdpi.com Among the key differentially expressed genes were those encoding a metallocarboxypeptidase inhibitor and a heavy metal-associated isoprenylated plant protein, suggesting their crucial role in the NAA-mediated stress response. mdpi.com

Proteomic studies of microorganisms have also provided insights into the degradation pathways of related naphthalene (B1677914) compounds. In the sulfate-reducing enrichment culture N47, proteomic analysis of cells grown on 2-methylnaphthalene (B46627) identified enzymes involved in its anaerobic conversion. nih.gov This includes the naphthyl-2-methyl-succinate synthase (Nms), which catalyzes the initial addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene. nih.gov This proteomic data, combined with genomic analysis, has been instrumental in elucidating the gene clusters responsible for the anaerobic degradation of 2-methylnaphthalene. nih.gov

| Model System | Treatment | Key Gene/Protein Modulation | Observed Effect |

| Tea Cuttings (Camellia sinensis) | Naphthalene acetic acid (NAA) nih.gov | Upregulation of brassinosteroid-related genes; Downregulation of cytokinin-related genes; Varied expression of ethylene-related genes. nih.gov | Promotion of adventitious root formation. nih.gov |

| Tomato (Solanum lycopersicum) | α-Naphthaleneacetic acid (NAA) under Cadmium Stress mdpi.com | Differential expression of 1998 genes; Specific expression of 1736 genes, including TCMP-2 and HIPP 7-like. mdpi.com | Alleviation of cadmium stress. mdpi.com |

| Arabidopsis thaliana | Naphthalene acetic acid (NAA) researchgate.net | Altered expression of AtGA2ox2. researchgate.net | Regulation of gibberellin levels. researchgate.net |

| Sulfate-reducing enrichment culture N47 | 2-Methylnaphthalene nih.gov | Identification of naphthyl-2-methyl-succinate synthase (Nms) and other degradation enzymes. nih.gov | Anaerobic degradation of 2-methylnaphthalene. nih.gov |

Receptor Binding and Ligand-Target Interactions

The biological activity of this compound is predicated on its ability to bind to specific protein receptors within the cell, initiating a cascade of downstream events. The nature of these interactions, including the structural features necessary for binding and the identity of the binding proteins, is crucial for understanding its function.

Structural Requirements for Receptor Affinity and Activity

The molecular structure of an auxin, whether natural or synthetic, dictates its affinity for its receptor and its subsequent biological activity. The presence and position of the acetic acid group on the naphthalene ring are critical determinants of its function. mdpi.com For instance, 1-naphthaleneacetic acid and 2-naphthaleneacetic acid, which differ only in the position of the acetic acid group, are both recognized as plant growth regulators. mdpi.com

Identification and Characterization of Binding Proteins

In mammalian systems, studies on the parent compound naphthalene have shown that its metabolites can covalently bind to various cellular proteins. cdc.govepa.gov For example, in vitro studies have demonstrated that naphthalene can bind to cytoskeletal proteins like actin and tubulin, as well as molecular chaperone proteins and proteins involved in ATP synthesis in rat nasal tissues. cdc.gov The reactive epoxide intermediate of naphthalene is known to bind to proteins, amino acids, and glutathione. epa.gov While these studies focus on naphthalene, they provide a framework for understanding how a methyl-substituted and acetic acid-functionalized derivative might interact with cellular macromolecules.

In the context of its phytohormonal activity, the primary targets of this compound are auxin-binding proteins (ABPs) and the F-box transport inhibitor response 1 (TIR1)/auxin signaling F-box (AFB) family of receptors in plants. The binding to these receptors is the initial step in auxin-mediated signal transduction.

Influence on Cellular Processes and Developmental Biology

Its application can stimulate cell division and elongation, which are fundamental processes for plant growth. frontiersin.org One of the most well-documented effects is the induction of adventitious rooting in cuttings, a process crucial for vegetative propagation. nih.govnih.gov Studies on Hemarthria compressa have shown that treatment with naphthalene acetic acid (NAA) can significantly increase the percentage of rooting and the number of adventitious roots. nih.gov

Furthermore, this synthetic auxin can influence metabolic activities within the plant. For instance, NAA treatment has been observed to affect the activity of enzymes such as IAA-oxidase (IAAO), peroxidase (POD), and polyphenol oxidase (PPO) during the rooting process. nih.gov In some cases, lower IAAO activity and higher POD and PPO activities have been correlated with better rooting ability. nih.gov

In addition to its effects on vegetative growth, this compound and its analogs can also impact reproductive development, such as inducing flower bud formation. mdpi.com The compound's influence extends to the plant's response to environmental stresses. For example, exogenous application of NAA has been shown to alleviate the detrimental effects of alkaline stress in Cyperus esculentus by improving growth and physiological parameters. frontiersin.org It has also been demonstrated to mitigate cadmium stress in tomato plants by modulating gene expression and enhancing antioxidant defense mechanisms. mdpi.com

Cell Division and Elongation Processes

NAA plays a significant, albeit nuanced, role in modulating cell division and elongation, two critical processes for plant growth. Research on tobacco cell lines has revealed that different auxins can trigger distinct signaling pathways for these two functions. nih.gov Specifically, NAA is a more potent stimulator of cell elongation at concentrations much lower than those required to promote cell division. nih.govcapes.gov.br In contrast, another synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D), is more effective at inducing cell division than elongation. nih.govcapes.gov.br This suggests a model where different auxin molecules can activate separate pathways to control these fundamental cellular activities. nih.gov

| Feature | Observation | Source(s) |

| Primary Role | More effective at stimulating cell elongation than cell division. | nih.govcapes.gov.br |

| Concentration Dependence | Stimulates cell elongation at much lower concentrations than those needed for cell division. | nih.govcapes.gov.br |

| Comparative Efficacy | Less potent in triggering cell division compared to 2,4-D. | nih.gov |

Adventitious Root Formation and Root System Architecture

One of the most well-documented and commercially significant applications of NAA is its ability to induce adventitious root formation, which is the development of roots from non-root tissues, such as stems or leaves. wikipedia.orgnih.gov This property is widely utilized in the vegetative propagation of plants from cuttings. wikipedia.orgncert.nic.in The application of NAA to cuttings stimulates the initiation and development of a robust root system, which is crucial for the survival and growth of the new plant. nih.govresearchgate.net

Furthermore, research on Robinia pseudoacacia (black locust) has demonstrated that the exogenous application of NAA can stimulate the expression of numerous genes involved in various metabolic pathways that are crucial for adventitious root formation. researchgate.net Histological analysis revealed that NAA treatment leads to the division of small cells near vascular bundles, which then aggregate to form adventitious roots. researchgate.net

| Plant Species | Effect of NAA Treatment | Research Finding | Source(s) |

| Hemarthria compressa (Whip grass) | Increased rooting percentage, number of adventitious roots, and root dry weight. | Optimal rooting was observed at a specific concentration and soaking duration. | nih.govresearchgate.net |

| Camellia sinensis (Tea) | Significantly promoted adventitious root formation. | NAA treatment altered endogenous hormone levels, including a decrease in IAA and cytokinin. | nih.gov |

| Robinia pseudoacacia (Black locust) | Stimulated the expression of genes involved in root formation. | Histological changes showed the initiation of adventitious roots from cell divisions near vascular bundles. | researchgate.net |

Reproductive Development and Organogenesis

NAA also exerts considerable influence over reproductive development and the formation of various plant organs. It is known to play a role in preventing the premature dropping of fruits and flowers, a process known as abscission. wikipedia.orgncert.nic.in By regulating the hormonal balance within the plant, NAA helps to maintain the attachment of fruits and leaves, particularly in their early stages of development. ncert.nic.in

The role of NAA in organogenesis extends to its use in plant tissue culture, where it is a common component of the growth medium. wikipedia.orgplantmedia.com In this controlled environment, NAA helps to induce the formation of roots and can be used to guide the development of undifferentiated plant cells (callus) into specific organs. nih.gov This demonstrates the fundamental role of NAA in directing cellular differentiation and the development of organized plant structures.

Metabolism and Biotransformation of 1 Methylnaphthalene 2 Acetic Acid in Biological Systems

Endogenous Metabolic Pathways and Enzyme Systems

There is no specific information in the reviewed literature concerning the endogenous metabolic pathways and enzyme systems involved in the biotransformation of 1-Methylnaphthalene-2-acetic acid.

For related compounds like 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), the initial and primary metabolic step involves the oxidation of the methyl group, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govcdc.govnih.gov This leads to the formation of hydroxymethylnaphthalenes. cdc.govnih.gov In the case of 1-methylnaphthalene, CYP1A enzymes have been implicated in its metabolism. cdc.gov For 2-methylnaphthalene, various CYP isozymes, including CYP2E1, CYP1A2, and CYP2A13/2A6, are involved. cdc.gov Another metabolic route for these methylated naphthalenes, though generally less favored, is the epoxidation of the aromatic ring, which also involves CYP enzymes. nih.gov

Anaerobic degradation pathways have also been identified for compounds like 1-methylnaphthalene, involving an initial activation by the addition of fumarate (B1241708) to the methyl group. researchgate.netnih.gov

Identification of Metabolites and Transformation Products

No studies have been identified that report the specific metabolites and transformation products of this compound.

Research on analogous compounds provides a predictive framework for potential metabolic products. For instance, the metabolism of 1-methylnaphthalene and 2-methylnaphthalene predominantly yields their corresponding carboxylic acids, 1-naphthoic acid and 2-naphthoic acid, respectively, through the oxidation of the methyl group. nih.govcdc.govnih.govnih.gov Intermediate metabolites in this pathway include the respective hydroxymethylnaphthalenes and naphthaldehydes. cdc.gov

Further biotransformation of these primary metabolites can occur. For example, in the fungus Cunninghamella elegans, hydroxylation of the naphthalene (B1677914) ring can occur after the initial oxidation of the methyl group, leading to hydroxylated naphthoic acid derivatives. nih.gov Conjugation reactions with glucuronic acid or sulfate (B86663) have also been observed for metabolites of 2-methylnaphthalene. nih.govnih.gov

The table below summarizes the identified metabolites for the related compound 1-methylnaphthalene.

| Parent Compound | Metabolite |

| 1-Methylnaphthalene | 1-Hydroxymethylnaphthalene |

| 1-Methylnaphthalene | 1-Naphthoic acid |

| 1-Methylnaphthalene | 5-Hydroxy-1-naphthoic acid |

| 1-Methylnaphthalene | Phenolic derivatives |

| 1-Methylnaphthalene | Dihydro-1-methyl-naphthalenediols |

| 1-Methylnaphthalene | 1-Methyl-naphthols |

| 1-Methylnaphthalene | 3-Methylcatechol (B131232) |

Comparative Biotransformation Studies Across Different Organisms and Systems

There are no comparative biotransformation studies available for this compound across different organisms or in vitro systems.

Comparative studies on 1-methylnaphthalene and 2-methylnaphthalene reveal species-specific differences in metabolism. For example, in vitro studies using human and rat liver microsomes showed different rates of ring oxidation versus side-chain oxidation for 1-methylnaphthalene. cdc.gov Human liver microsomes favored aromatic ring oxidation, whereas rat liver microsomes showed a preference for side-chain oxidation. cdc.gov

The metabolism of 1-methylnaphthalene has been investigated in various organisms, including bacteria, fungi, and mammals, with the formation of 1-naphthoic acid being a common metabolic end-product. cdc.govnih.gov However, the specific pathways and intermediate metabolites can vary. For instance, the bacterium Pseudomonas putida can metabolize 1-methylnaphthalene via two different catabolic pathways, resulting in either 3-methylcatechol or 1-naphthoic acid. nih.gov The fungus Cunninghamella elegans primarily oxidizes the methyl group but also produces hydroxylated derivatives. nih.govnih.gov In guinea pigs, the main metabolite of 1-methylnaphthalene is 1-naphthoic acid, with smaller amounts of methylnaphthol and methylnaphthalene-dihydrodiol also detected. nih.gov

The table below provides a comparative overview of 1-methylnaphthalene metabolism in different organisms.

| Organism/System | Primary Metabolic Pathway/Metabolites |

| Human Liver Microsomes | Higher intrinsic clearance via aromatic ring oxidation compared to side-chain oxidation. cdc.gov |

| Rat Liver Microsomes | Preferential oxidation of the methyl group (side-chain oxidation). cdc.gov |

| Guinea Pig | Mainly metabolized to 1-naphthoic acid, with minor amounts of methylnaphthol and methylnaphthalene-dihydrodiol. nih.gov |

| Pseudomonas putida (bacterium) | Two catabolic pathways leading to 3-methylcatechol and 1-naphthoic acid. nih.gov |

| Cunninghamella elegans (fungus) | Primarily forms 1-hydroxymethylnaphthalene, 1-naphthoic acid, and hydroxylated derivatives like 5-hydroxy-1-naphthoic acid. nih.govnih.gov |

| Anaerobic Bacteria | Metabolize 1-methylnaphthalene mainly to 1-naphthoic acid. nih.gov |

Advanced Analytical Methodologies for 1 Methylnaphthalene 2 Acetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1-methylnaphthalene-2-acetic acid, enabling its separation from other components in a sample. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic analytes like this compound, a derivatization step is typically required to increase volatility and improve chromatographic behavior. This involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl ester.

In a study on the anaerobic degradation of 2-methylnaphthalene (B46627), which can lead to the formation of related acidic compounds, samples were acidified and extracted with dichloromethane. The extracts were then derivatized before GC-MS analysis to identify and quantify carboxylic acid metabolites. nih.gov This approach allows for the sensitive detection and identification of compounds based on their mass spectra. The mass spectrum of a related compound, 1-methylnaphthalene (B46632), shows characteristic fragmentation patterns that aid in its identification. nist.gov

Table 1: GC-MS in the Analysis of Naphthalene (B1677914) Derivatives

| Parameter | Description | Reference |

| Sample Preparation | Acidification, liquid-liquid extraction with dichloromethane. | nih.gov |

| Derivatization | Required for acidic analytes to increase volatility. | nih.gov |

| Detection | Mass spectrometry provides fragmentation patterns for identification. | nist.gov |

| Application | Identification of metabolites in biodegradation studies. | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the determination of non-volatile compounds like this compound in various matrices. This technique does not typically require derivatization, simplifying sample preparation.

For the analysis of a similar compound, 1-naphthaleneacetic acid, in agricultural products, a method using LC-MS/MS has been established. mhlw.go.jp The method involves extraction with acetone, followed by a cleanup step using solid-phase extraction (SPE). mhlw.go.jp The use of tandem mass spectrometry allows for specific detection through selected reaction monitoring (SRM), significantly reducing matrix interference and enhancing sensitivity. rsc.org Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed, with the choice depending on the compound's properties and the sample matrix. nih.gov For acidic compounds, negative ion mode ESI is often preferred. rsc.orgnih.gov

High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and robust technique for the quantification of aromatic compounds like this compound. researchgate.netyoutube.com The naphthalene ring system possesses strong UV absorbance, making this detection method highly suitable.

A typical HPLC method for a related compound, 1-naphthaleneacetic acid, utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727), water, and an acid such as phosphoric acid to ensure the analyte is in its protonated form for good peak shape. researchgate.net Detection is performed at a specific wavelength where the analyte exhibits maximum absorbance, for instance, 272 nm for 1-naphthaleneacetic acid. researchgate.net This method offers good linearity and precision for quantification. researchgate.net

Table 2: HPLC-UV Method Parameters for Naphthalene Acetic Acid Analysis

| Parameter | Condition | Reference |

| Column | Hypersil C18 (4.6 mm i.d. x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol:Water:Phosphoric Acid (60:40:0.35, V/V) | researchgate.net |

| Detection Wavelength | 272 nm | researchgate.net |

| Linear Range | 16 mg/L - 1,000 mg/L | researchgate.net |

| Relative Standard Deviation | 0.8% (n=5) | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for its detection. Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides molecular weight and fragmentation information crucial for identification. The NIST WebBook provides a reference mass spectrum for the parent compound, 1-methylnaphthalene, which can be a useful comparison point. nist.gov

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous determination of the compound's structure, including the substitution pattern on the naphthalene ring.

Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction of this compound from complex sample matrices is a critical step before instrumental analysis. The choice of extraction protocol depends on the nature of the sample (e.g., environmental, biological).

A common approach for acidic analytes is liquid-liquid extraction (LLE). For instance, in the analysis of metabolites from a culture, the sample is first made alkaline to extract neutral compounds like naphthalene, and then acidified to protonate the carboxylic acids, which are subsequently extracted with an organic solvent like dichloromethane. nih.gov

Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. For the analysis of 1-naphthaleneacetic acid in various agricultural products, different SPE cartridges, such as graphitized carbon black and silica (B1680970) gel, are employed to remove interfering substances from the sample extract before LC-MS/MS analysis. mhlw.go.jp The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often used for pesticide residue analysis, has also been adapted for the extraction of naphthalene-based compounds from food matrices. rsc.orgeurl-pesticides.eu

Isotope Dilution and Internal Standard Quantification Strategies

For accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the analytical signal, the use of an internal standard is crucial. An internal standard is a compound with similar chemical properties to the analyte, which is added to the sample at a known concentration before processing.

Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. For example, deuterated 1-methylnaphthalene (1-methylnaphthalene-d₁₀) is available and can be used as an internal standard for the quantification of 1-methylnaphthalene. isotope.com By using an isotopically labeled analog of this compound, any variations in sample preparation, extraction recovery, and instrument response can be effectively compensated for, leading to highly precise and accurate results.

Structure Activity Relationship Sar Studies for 1 Methylnaphthalene 2 Acetic Acid Analogues

Elucidating Key Structural Determinants for Biological Effects

The biological activity of naphthalene (B1677914) acetic acid derivatives is significantly influenced by the nature and position of substituents on the naphthalene ring system and modifications to the acetic acid side chain. While direct SAR studies on 1-methylnaphthalene-2-acetic acid analogues are not extensively documented in publicly available literature, principles can be extrapolated from studies on related naphthalene-containing compounds, such as those with anticancer and antimicrobial properties.

The naphthalene moiety itself is a critical pharmacophore, often serving as a scaffold for interaction with biological targets. nih.gov Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in proteins and enzymes. The position of substituents on the naphthalene ring is a key determinant of activity. For instance, in a series of naphthalene-chalcone hybrids, derivatives with a substituent at the 2-position of the naphthalene ring demonstrated notable biological activity. nih.gov

Modification of the acetic acid side chain also plays a pivotal role. For example, the synthesis of naphthalen-1-yl-acetic acid hydrazides revealed that the introduction of different benzylidene or (1-phenyl-ethylidene) groups to the hydrazide moiety significantly impacts antimicrobial activity. nih.gov Specifically, compounds bearing o-bromo, methoxy (B1213986), and hydroxy substituents on the phenyl ring displayed the most potent antibacterial and antifungal effects. nih.gov This suggests that the electronic and steric properties of the substituents on the side chain are crucial for modulating biological responses.

Furthermore, increasing the rigidity of the molecular structure can enhance both selectivity and potency by reducing the entropic penalty upon binding to a target. nih.gov This principle has been demonstrated in the development of naphthalene-1,4-dione analogues, where the introduction of a fused ring to the scaffold was explored to improve anticancer activity. nih.gov

Table 1: Impact of Structural Modifications on the Biological Activity of Naphthalene Acetic Acid Analogues

| Structural Modification | Observed Effect on Biological Activity | Example Compound Class | Reference |

| Substitution at the 2-position of the naphthalene ring | Increased anticandidal and anticancer activity | Naphthalene-chalcone hybrids | nih.gov |

| Introduction of specific substituents on the side chain (e.g., o-bromo, methoxy, hydroxy) | Enhanced antimicrobial activity | Naphthalen-1-yl-acetic acid hydrazides | nih.gov |

| Increased molecular rigidity | Potential for increased selectivity and potency | Naphthalene-1,4-dione analogues | nih.gov |

Rational Design of Modified Naphthalene Acetic Acid Compounds with Targeted Activity

The rational design of novel compounds based on the naphthalene acetic acid scaffold aims to optimize their interaction with specific biological targets, thereby enhancing their desired therapeutic effects while minimizing off-target interactions. This approach relies on a foundational understanding of the SAR of the lead compound.

A common strategy involves the targeted modification of the naphthalene ring. For example, the introduction of different functional groups, such as methyl, chloro, trifluoromethyl, and methoxy groups, into the phenyl ring of related structures has been shown to significantly alter anticancer activity. nih.gov The naphthalene moiety itself can be considered a bioisostere of a benzene (B151609) ring, offering potential improvements in chemical and metabolic stability while retaining pharmacological activity. nih.gov

Another approach focuses on modifying the acetic acid side chain to create hybrid molecules. The synthesis of naphthalene-substituted triazole spirodienones is an example of this strategy, where the naphthalene acetic acid core is linked to a triazole-spirodienone moiety, a known pharmacophore for anticancer activity. nih.gov This hybridization can lead to compounds with potent antiproliferative activity against various cancer cell lines. nih.gov

The design process often begins with a "hit" compound identified through screening. For instance, a screening platform identified 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione as a compound with greater cytotoxicity towards cancer cells. nih.gov A library of analogues was then prepared based on this scaffold to improve potency and cancer-cell specificity. rsc.org

Table 2: Strategies in the Rational Design of Naphthalene Acetic Acid Analogues

| Design Strategy | Objective | Example Application | Reference |

| Bioisosteric Replacement | Improve chemical and metabolic stability | Using a naphthalene ring as a surrogate for a benzene ring | nih.gov |

| Molecular Hybridization | Combine pharmacophores to enhance activity | Synthesis of naphthalene-substituted triazole spirodienones | nih.gov |

| Scaffold Modification | Improve potency and selectivity | Generation of a library of analogues based on a hit compound | nih.govrsc.org |

Computational Approaches in SAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of a series of compounds and for predicting the activity of novel analogues. These models establish a mathematical relationship between the chemical structures of compounds and their biological activities.

In the study of substituted naphthalen-1-yl-acetic acid hydrazides, QSAR investigations were conducted to understand their antimicrobial activity. nih.gov The results indicated that a multi-target QSAR model was more effective than one-target models in describing the antimicrobial activity. nih.gov This suggests that the compounds may act through multiple mechanisms or interact with multiple targets.

The QSAR analysis revealed the importance of several molecular descriptors in determining the antimicrobial activity of these hydrazide derivatives. The partition coefficient (log P), which is a measure of a compound's lipophilicity, was found to be a significant factor. nih.gov This is a common finding in SAR studies, as lipophilicity influences a compound's ability to cross cell membranes and reach its target. Other important descriptors included the energies of the highest occupied molecular orbital (HOMO) and topological parameters like molecular connectivity indices. nih.gov These descriptors provide insights into the electronic and steric properties of the molecules that are crucial for their biological effects.

Future Research Directions and Emerging Applications in Fundamental Science

Unraveling Mechanisms through Omics Technologies

To elucidate the complex mechanisms of action of 1-Methylnaphthalene-2-acetic acid, researchers are increasingly turning to omics technologies. Metabolomics and transcriptomics, in particular, offer powerful tools to simultaneously analyze a vast array of metabolites and gene expression profiles, providing a holistic view of cellular responses.

Metabolomics will be instrumental in identifying and quantifying the downstream metabolic products of this compound. For instance, studies on related naphthalene (B1677914) compounds have revealed various metabolites, including naphthoic acid derivatives. asm.orgnih.gov In the context of this compound, metabolomic analyses could uncover novel breakdown products and their accumulation in different biological compartments, shedding light on its metabolic fate.

Transcriptomics , through techniques like RNA-Seq, can reveal how this compound influences gene expression. nih.gov This approach can identify entire pathways that are activated or suppressed in response to the compound. For example, transcriptomic studies on acetic acid bacteria have demonstrated significant changes in gene expression related to stress response and metabolism. nih.gov Similar investigations with this compound could pinpoint specific genes and regulatory networks involved in its biological effects. The integration of these omics datasets will be crucial for constructing comprehensive models of the compound's mode of action.

Identifying Novel Biological Targets and Pathways

A primary focus of future research will be the identification of specific biological molecules and signaling pathways that interact with this compound. While the broader effects of naphthalene derivatives are known, the precise targets of many, including this compound, remain to be fully elucidated.

Research into the anaerobic degradation of similar compounds, such as 2-methylnaphthalene (B46627), has identified key enzymes and reaction pathways, like the addition of fumarate (B1241708). asm.orgnih.gov Future studies on this compound will likely explore analogous or distinct activation mechanisms. For example, investigations into the anaerobic degradation of 1-methylnaphthalene (B46632) have pointed to the formation of 1-naphthoic acid, suggesting a different initial degradation step compared to 2-methylnaphthalene. nih.gov

Furthermore, understanding the interaction of this compound with cellular components is crucial. Research on naphthalene has shown it can covalently bind to various proteins, affecting cellular structure and function. cdc.gov Identifying the specific protein targets of this compound will be a key step in understanding its biological activity.

Advancing Analytical Tools for Trace Analysis

The ability to detect and quantify minute amounts of this compound in complex environmental and biological matrices is essential for both mechanistic studies and environmental monitoring. The development of advanced analytical techniques is therefore a critical area of future research.

Current methods for detecting related compounds often involve techniques like gas chromatography-mass spectrometry (GC/MS). nj.gov However, there is a continuous need for methods with lower detection limits and higher specificity. Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), coupled with advanced separation techniques like liquid chromatography (LC), will likely play a significant role. acs.org These methods can provide not only quantification but also structural elucidation of novel metabolites.

The development of new analytical standards and certified reference materials for this compound and its metabolites will also be crucial to ensure the accuracy and comparability of data across different laboratories and studies.

Fostering Interdisciplinary Research

The multifaceted nature of this compound necessitates a collaborative research approach that bridges various scientific disciplines.

Environmental Microbiology will be key to understanding the fate of this compound in natural and engineered ecosystems. Studies on the anaerobic degradation of naphthalene and methylnaphthalenes by microbial consortia have already provided valuable insights into the key players and metabolic pathways involved. asm.orgnih.govnih.gov Future research will likely focus on isolating and characterizing novel microorganisms capable of degrading this compound and elucidating the genetic and enzymatic machinery responsible.

Synthetic Biology offers exciting possibilities for engineering microorganisms with enhanced degradation capabilities for this compound and other pollutants. By understanding the native degradation pathways, synthetic biologists can design and construct novel genetic circuits to optimize these processes for bioremediation applications.

This interdisciplinary approach, combining the expertise of chemists, biologists, environmental scientists, and engineers, will be paramount in fully unraveling the scientific complexities of this compound and harnessing this knowledge for fundamental scientific advancement.

Q & A

Basic: What standardized methodologies are recommended for toxicological assessment of 1-Methylnaphthalene-2-acetic acid in experimental models?

Answer:

Toxicological profiling should follow systematic review protocols, including:

- Literature Search : Use multi-database queries (PubMed, TOXCENTER) with chemical-specific terms (CAS numbers, MeSH headings) to capture peer-reviewed and grey literature .

- Data Extraction : Customized forms should record species, exposure routes (inhalation, oral, dermal), and health outcomes (e.g., hepatic, renal effects) as outlined in Table C-2 .

- Risk of Bias (RoB) Assessment : Evaluate randomization, allocation concealment, and outcome reporting using standardized questionnaires (Tables C-6, C-7) .

- Confidence Rating : Translate RoB assessments into evidence levels (e.g., "high confidence" for studies with low bias) .

Advanced: How should researchers resolve contradictions in toxicity data across studies on this compound?

Answer:

Address discrepancies through:

- Bias Analysis : Re-examine RoB factors (e.g., dose randomization, outcome selectivity) using tools like Table C-7 .

- Dose-Response Consistency : Compare results across species and exposure routes (oral vs. inhalation) to identify confounding variables .

- Mechanistic Validation : Use in vitro assays (e.g., CYP450 metabolism studies) to verify in vivo findings and isolate pathway-specific effects .

- Evidence Synthesis : Apply ATSDR’s 8-step framework (e.g., Step 6: Confidence Rating) to weight high-quality studies more heavily .

Basic: Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

Answer:

- Chromatography : HPLC or GC-MS with UV/fluorescence detection for separation and quantification, validated against NIST reference spectra .

- Sample Preparation : Solid-phase extraction (SPE) for biological fluids; liquid-liquid extraction for environmental samples to reduce matrix interference .

- Isomer Discrimination : Use chiral columns or tandem MS to distinguish this compound from structural analogs (e.g., 2-Methylnaphthalene derivatives) .

Advanced: What strategies ensure comprehensive literature reviews for identifying health effects of this compound?

Answer:

- Search String Design : Combine terms like "naphthalene derivatives," "toxicokinetics," and "biomarkers" with Boolean operators (e.g., AND/OR) to capture interdisciplinary studies .

- Grey Literature Inclusion : Mine TSCATS, NIH RePORTER, and conference proceedings for unpublished data .

- Inclusion Criteria : Prioritize studies with defined exposure routes (Table B-1) and outcomes (e.g., systemic effects) while excluding non-peer-reviewed sources without expert validation .

Basic: What are the primary metabolic pathways of this compound in mammalian systems?

Answer:

- Phase I Metabolism : Oxidation via CYP450 enzymes (e.g., CYP1A1/2) to form hydroxylated derivatives, detectable via LC-MS/MS .

- Phase II Conjugation : Glucuronidation or sulfation of metabolites, identified in hepatic microsome assays .

- Excretion Pathways : Urinary elimination of conjugated metabolites; fecal excretion of parent compound in non-metabolizing species .

Advanced: How can in vitro toxicity data for this compound be extrapolated to in vivo models?

Answer:

- Dose Equivalency : Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro concentrations with in vivo dosages .

- Tissue-Specific Scaling : Adjust for organ-specific metabolic rates (e.g., liver vs. lung) using enzyme activity profiles from isolated microsomes .

- Cross-Species Validation : Compare metabolite profiles in human and rodent hepatocytes to identify conserved pathways .

Basic: What environmental monitoring approaches are used to track this compound in ecosystems?

Answer:

- Sampling Matrices : Air (active/passive samplers), water (SPE cartridges), and soil (sonication extraction) .

- Analytical Detection : GC-MS with electron ionization for low-concentration detection (ppb levels) in complex matrices .

- Degradation Studies : Monitor photolysis/hydrolysis rates under controlled lab conditions to estimate environmental persistence .

Advanced: What are critical data gaps in current research on this compound?

Answer:

- Long-Term Effects : Limited chronic exposure data in non-rodent models (e.g., primates) .

- Susceptible Populations : Mechanistic studies on developmental toxicity and endocrine disruption are sparse .

- Environmental Fate : Incomplete data on bioaccumulation potential and interaction with microplastics in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.